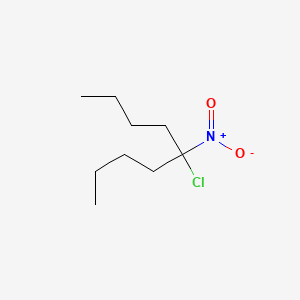![molecular formula C7H9NO6S B14241166 {[(3R)-3-(Carboxyamino)-2-oxobutanoyl]sulfanyl}acetic acid CAS No. 392235-55-1](/img/structure/B14241166.png)
{[(3R)-3-(Carboxyamino)-2-oxobutanoyl]sulfanyl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(3R)-3-(Carboxyamino)-2-oxobutanoyl]sulfanyl}acetic acid is a complex organic compound characterized by its unique structure, which includes a carboxyamino group, an oxobutanoyl group, and a sulfanyl group attached to an acetic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[(3R)-3-(Carboxyamino)-2-oxobutanoyl]sulfanyl}acetic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the oxobutanoyl group: This can be achieved through the oxidation of a suitable precursor, such as a butanol derivative, using oxidizing agents like potassium permanganate or chromium trioxide.
Introduction of the carboxyamino group: This step involves the reaction of the oxobutanoyl intermediate with an amine source, such as ammonia or an amine derivative, under controlled conditions.
Attachment of the sulfanyl group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxobutanoyl group, converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfanyl group, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydrogen sulfide, thiol derivatives.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
{[(3R)-3-(Carboxyamino)-2-oxobutanoyl]sulfanyl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of {[(3R)-3-(Carboxyamino)-2-oxobutanoyl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. For example, the carboxyamino group may interact with active sites of enzymes, while the sulfanyl group can form disulfide bonds with cysteine residues in proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
{[(3R)-3-(Carboxyamino)-2-oxobutanoyl]sulfanyl}propanoic acid: Similar structure but with a propanoic acid backbone.
{[(3R)-3-(Carboxyamino)-2-oxobutanoyl]sulfanyl}butanoic acid: Similar structure but with a butanoic acid backbone.
Uniqueness
{[(3R)-3-(Carboxyamino)-2-oxobutanoyl]sulfanyl}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both carboxyamino and sulfanyl groups allows for diverse interactions with biological molecules, making it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
392235-55-1 |
|---|---|
Fórmula molecular |
C7H9NO6S |
Peso molecular |
235.22 g/mol |
Nombre IUPAC |
2-[(3R)-3-(carboxyamino)-2-oxobutanoyl]sulfanylacetic acid |
InChI |
InChI=1S/C7H9NO6S/c1-3(8-7(13)14)5(11)6(12)15-2-4(9)10/h3,8H,2H2,1H3,(H,9,10)(H,13,14)/t3-/m1/s1 |
Clave InChI |
GQBLAAJUVUGETB-GSVOUGTGSA-N |
SMILES isomérico |
C[C@H](C(=O)C(=O)SCC(=O)O)NC(=O)O |
SMILES canónico |
CC(C(=O)C(=O)SCC(=O)O)NC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Silane, [[4-(1,1-dimethylethyl)phenyl]methoxy]trimethyl-](/img/structure/B14241085.png)
![1,5,10,14-Tetraoxadispiro[5.2.5.2]hexadecane-2,4,11,13-tetrone](/img/structure/B14241087.png)
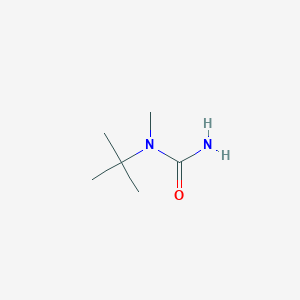

![Ethyl 4-chloro-7-formyl-5-methylpyrrolo[2,1-F][1,2,4]triazine-6-carboxylate](/img/structure/B14241110.png)
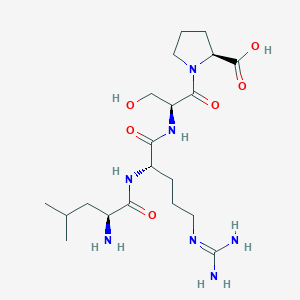
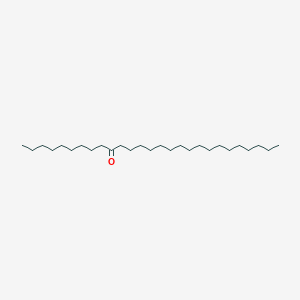
![L-Serine, O-[(1,1-dimethylethyl)diphenylsilyl]-N-(6-methyl-1-oxoheptyl)-](/img/structure/B14241133.png)
![(4Z)-5-methyl-4-[2-(3-nitrophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14241139.png)
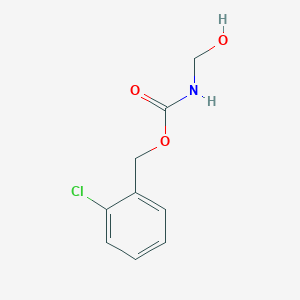

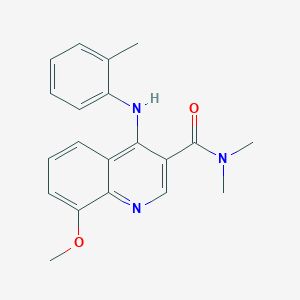
![Phenol, 4-chloro-2,6-bis[(E)-[(2,4,6-trimethylphenyl)imino]methyl]-](/img/structure/B14241164.png)
